1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride, or 1-BB-PIPD, is an organic compound used in the synthesis of a variety of compounds and materials. It is a white powder that is soluble in water and has a melting point of 124-125°C. 1-BB-PIPD is used in the synthesis of a variety of compounds, including drugs, pesticides, and other materials. It is also used in the synthesis of new materials, such as polymers and catalysts.
Scientific Research Applications
Field: Malaria Research
- Application Summary : This compound has been used in the development of antimalarial molecules. The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
- Methods of Application : The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 g/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182). Three promising analogues were identified which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXUROVGRCLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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